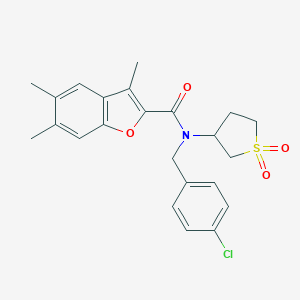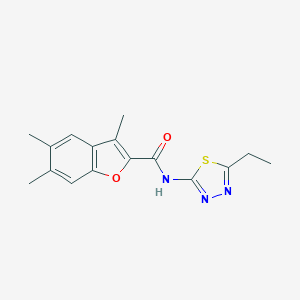![molecular formula C13H14ClN5O2S B385374 2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine CAS No. 622806-58-0](/img/structure/B385374.png)
2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C13H14ClN5O2S and a molecular weight of 339.8 g/mol. This compound features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a 6-chloropyridin-3-ylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
2-(4-[(6-Chloropyridin-3-yl)sulfonyl]piperazin-1-yl)ethan-1-ol:
Uniqueness
2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine stands out due to its unique combination of a pyrimidine ring, a piperazine moiety, and a 6-chloropyridin-3-ylsulfonyl group
特性
CAS番号 |
622806-58-0 |
|---|---|
分子式 |
C13H14ClN5O2S |
分子量 |
339.8g/mol |
IUPAC名 |
2-[4-(6-chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H14ClN5O2S/c14-12-3-2-11(10-17-12)22(20,21)19-8-6-18(7-9-19)13-15-4-1-5-16-13/h1-5,10H,6-9H2 |
InChIキー |
LGUAHGXHIOKRTP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CN=C(C=C3)Cl |
正規SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CN=C(C=C3)Cl |
溶解性 |
1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 2-{3,9-DIOXO-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B385292.png)



![4-bromo-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B385300.png)
![N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B385301.png)
![2-(3-methylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385302.png)
![3-methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385303.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B385307.png)
![2-(2-methylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385308.png)

![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B385312.png)
![3,5,6-trimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385313.png)
![4-methoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B385314.png)
